

2-Phenylbutan-2-ol chemical properties and structure

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Compound of Interest

Compound Name: **2-Phenylbutan-2-ol**

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An In-depth Technical Guide to **2-Phenylbutan-2-ol**: Chemical Properties and Structure

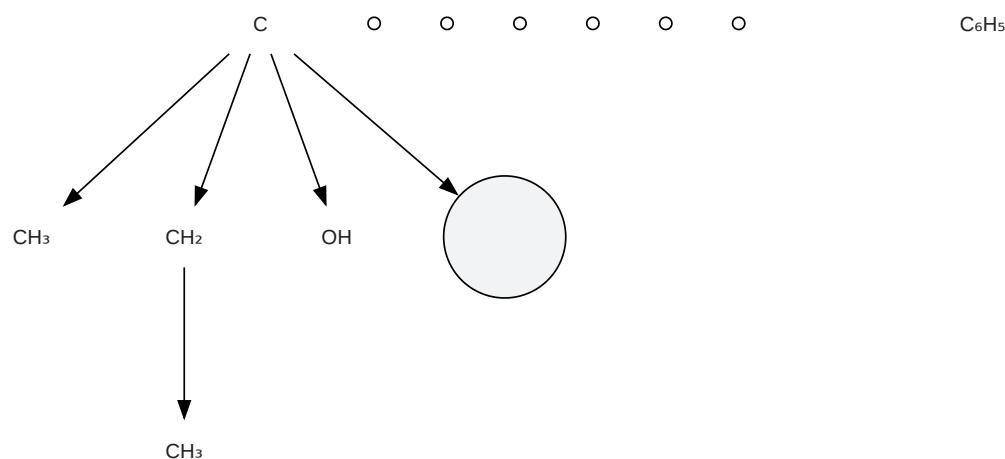
Introduction

2-Phenylbutan-2-ol is a tertiary alcohol characterized by a butyl chain with a phenyl and a hydroxyl group attached to the second carbon atom. Its unique structure makes it a subject of interest in various chemical syntheses and a useful intermediate for the development of more complex molecules. This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Structure and Identifiers

The fundamental structure of **2-phenylbutan-2-ol** consists of a chiral center at the second carbon of the butane chain, which is bonded to a methyl group, an ethyl group, a phenyl group, and a hydroxyl group.

Chemical Structure of 2-Phenylbutan-2-ol

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Caption: Chemical structure of **2-Phenylbutan-2-ol**.

The molecule is identified by several standard chemical identifiers:

Identifier	Value
IUPAC Name	2-phenylbutan-2-ol ^[1]
CAS Number	1565-75-9 ^{[1][2]}
Molecular Formula	C ₁₀ H ₁₄ O ^{[1][2][3]}
SMILES	CCC(C)(C1=CC=CC=C1)O ^{[1][4]}
InChI	InChI=1S/C10H14O/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8,11H,3H2,1-2H3 ^[1]
InChIKey	XGLHYBVJPSZXIF-UHFFFAOYSA-N ^[1]

Physicochemical Properties

The physical and chemical properties of **2-phenylbutan-2-ol** are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value
Molar Mass	150.22 g/mol ^{[1][3]}
Density	0.977 g/mL at 25 °C ^{[2][3][5]}
Boiling Point	107-108 °C at 20 mmHg ^{[2][3][5]}
Melting Point	-5 °C ^{[2][3][5]}
Flash Point	195 °F (90.6 °C)
Refractive Index	n _{20/D} 1.519 ^{[2][3][5]}
Solubility	Soluble in water and many organic solvents. ^[3]

Experimental Protocols

Synthesis of 2-Phenylbutan-2-ol via Grignard Reaction

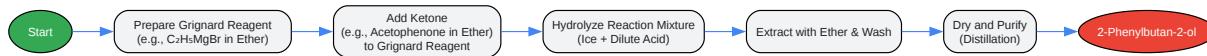
A common and effective method for synthesizing tertiary alcohols like **2-phenylbutan-2-ol** is through a Grignard reaction. This involves the reaction of a ketone with a Grignard reagent.

Reaction Scheme 1: Acetophenone with Ethylmagnesium Bromide $C_6H_5COCH_3 + C_2H_5MgBr \rightarrow C_6H_5C(OMgBr)(C_2H_5)(CH_3) - (H_2O) \rightarrow C_6H_5C(OH)(C_2H_5)(CH_3)$ [6]

Reaction Scheme 2: Ethyl Phenyl Ketone with Methylmagnesium Bromide $C_6H_5COC_2H_5 + CH_3MgBr \rightarrow C_6H_5C(OMgBr)(C_2H_5)(CH_3) - (H_2O) \rightarrow C_6H_5C(OH)(C_2H_5)(CH_3)$ [6]

Methodology:

- Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, magnesium turnings are placed in anhydrous diethyl ether. The appropriate alkyl halide (e.g., bromoethane for Scheme 1) dissolved in anhydrous ether is added dropwise from the funnel. The reaction is typically initiated with a small crystal of iodine if it does not start spontaneously.
- Addition of Ketone: Once the Grignard reagent has formed (indicated by the disappearance of magnesium), the ketone (e.g., acetophenone for Scheme 1) dissolved in anhydrous ether is added slowly from the dropping funnel while the reaction mixture is cooled in an ice bath.
- Hydrolysis: After the addition is complete, the reaction mixture is stirred at room temperature for a period to ensure completion. The complex is then hydrolyzed by carefully pouring it over a mixture of crushed ice and a dilute acid (e.g., H_2SO_4 or NH_4Cl solution).
- Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with a sodium bicarbonate solution and then with brine, dried over an anhydrous salt (e.g., $MgSO_4$), and the solvent is removed by rotary evaporation. The crude product can be purified by distillation under reduced pressure.



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Caption: Workflow for the synthesis of **2-Phenylbutan-2-ol**.

Spectroscopic Analysis

The structure of **2-phenylbutan-2-ol** can be confirmed using various spectroscopic methods.

[7]

Methodology:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl_3). ^1H NMR and ^{13}C NMR spectra are recorded. The ^1H NMR spectrum will show characteristic signals for the aromatic protons, the ethyl group protons, and the methyl group protons. The broad singlet for the hydroxyl proton is also observable.
- Infrared (IR) Spectroscopy: A thin film of the liquid sample is placed between salt plates (e.g., NaCl), or analyzed using an ATR-FTIR spectrometer. The IR spectrum will exhibit a strong, broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ characteristic of the O-H stretching of the alcohol, as well as C-H and C=C stretching frequencies for the alkyl and aromatic portions.
- Mass Spectrometry (MS): The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS). The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Chemical Reactivity and Mechanisms

2-Phenylbutan-2-ol, as a tertiary alcohol, undergoes reactions typical for this class of compounds, including nucleophilic substitution and elimination reactions, often proceeding through a stable tertiary carbocation intermediate.

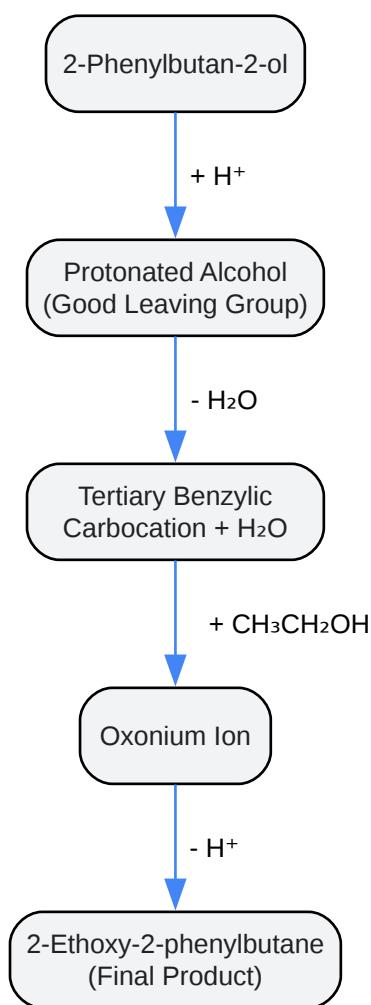
$\text{S}_{\text{n}}1$ Reaction with Ethanol

When dissolved in ethanol with a catalytic amount of strong acid (e.g., H_2SO_4), **2-phenylbutan-2-ol** undergoes a unimolecular nucleophilic substitution ($\text{S}_{\text{n}}1$) reaction to form 2-ethoxy-2-phenylbutane as the major product.[8]

Mechanism:

- Protonation of the Hydroxyl Group: The hydroxyl group is protonated by the acid catalyst to form a good leaving group, water.

- Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary benzylic carbocation.
- Nucleophilic Attack: A molecule of ethanol (the solvent and nucleophile) attacks the electrophilic carbocation.
- Deprotonation: The resulting oxonium ion is deprotonated by another molecule of ethanol or water to yield the final ether product, 2-ethoxy-2-phenylbutane, and regenerate the acid catalyst.



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Caption: S_N1 reaction pathway of **2-Phenylbutan-2-ol**.

Safety and Handling

2-Phenylbutan-2-ol is considered a hazardous substance. It is harmful if swallowed and can cause skin and serious eye irritation.[1][9][10] It is also a flammable liquid.[3]

Precautions:

- Work in a well-ventilated area or a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., PVC or neoprene), and a lab coat.[9]
- Keep away from open flames, sparks, and other ignition sources.
- Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[9]
- In case of a spill, remove all ignition sources and clean up with an inert absorbent material. [9]

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